2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrido[4,3-D]pyrimidine core
Mechanism of Action
Target of Action
Pyrimidine derivatives have been widely studied for their anticancer activity . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
Pyridopyrimidine drugs are known to inhibit dihydrofolate reductase (dhfr) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This leads to the cessation of RNA and DNA synthesis, resulting in the death of cancer cells .
Biochemical Pathways
Pyrimidine derivatives are known to impact various biological procedures, including cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Result of Action
Pyrimidine derivatives have demonstrated significant anticancer activity . For instance, tetrahydrobenzo [4,5]thieno [2, 3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives have shown promising activities against MCF-7 cancer cells .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has shown potential in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to exhibit antitumor activity against several human tumor cell lines . The nature of these interactions is likely due to the unique structure of the compound, which allows it to bind well to the active sites of target proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the proliferation of tumor cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, molecular docking results indicated that this compound can bind well to the active site of epidermal growth factor receptor (EGFR) .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a suitable amine, followed by cyclization to form the pyrido[4,3-D]pyrimidine ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrido[4,3-D]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrido[4,3-D]pyrimidine core .
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted heterocycles, such as trifluoromethylpyridines and trifluoromethylpyrimidines. These compounds share some chemical properties but differ in their specific structures and reactivity .
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)7-13-4-5-3-12-2-1-6(5)14-7/h4,12H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCVIMYBWEVKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703664 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741737-16-6 | |
Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741737-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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